molecular formula C11H16O3 B15364690 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane

8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane

Cat. No.: B15364690
M. Wt: 196.24 g/mol
InChI Key: GHIIQMVLLZQIBP-UHFFFAOYSA-N
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Description

8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a propargyl ether group at the 8-position. The spirocyclic dioxolane moiety imparts rigidity to the structure, while the propargyloxy group introduces reactivity via its terminal alkyne functionality, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and polymer crosslinking .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

8-prop-2-ynoxy-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H16O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h1,10H,3-9H2

InChI Key

GHIIQMVLLZQIBP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCC2(CC1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane typically involves the following steps:

  • Formation of the Spiro Ring: : The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction where a suitable diol reacts with a dihalide under basic conditions to form the 1,4-dioxaspiro[4.5]decane core.

  • Introduction of the Alkyne Group: : The prop-2-ynyloxy group is introduced via an etherification reaction. This involves the reaction of the spiro compound with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for the cyclization and etherification steps to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Pd/C, Lindlar’s catalyst, and sodium borohydride (NaBH₄).

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various ethers and alcohols depending on the substituent introduced.

Scientific Research Applications

8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane exerts its effects depends on the specific application:

    Chemical Reactions: The alkyne group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with azides.

    Biological Activity: The compound may interact with enzymes or receptors, modulating their activity. The dioxaspiro framework can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane with structurally related derivatives, focusing on substituent effects, reactivity, and applications:

Compound Substituent Electronic Effect Key Reactivity/Properties Applications Evidence
8-(Prop-2-ynyloxy) Propargyl ether (alkyne) Electron-withdrawing (O atom) Click chemistry (Huisgen cycloaddition), acid-sensitive ether Drug conjugation, polymer networks
8-Bromo-1,4-dioxaspiro[4.5]decane Bromine Electron-withdrawing Nucleophilic substitution (SN2), Suzuki coupling Synthetic intermediates
8-Trifluoromethyl CF₃ Strong electron-withdrawing Enhanced metabolic stability, resistance to oxidation Agrochemicals, fluorinated pharmaceuticals
8-(4-Bromophenyl) Aromatic (Br-substituted) Electron-withdrawing π-π stacking, photostability Materials science, OLEDs
8-Amino NH₂ Electron-donating Hydrogen bonding, nucleophilicity CDK9 inhibitors, drug candidates
8-Methoxy OCH₃ Electron-donating Improved solubility, steric hindrance Catalysis, chiral auxiliaries
8-(tert-Butyl) Bulky alkyl Steric hindrance Reduced reaction rates, thermal stability Drug discovery, fragrances
8-Iodo Iodine Electron-withdrawing Radical-mediated reactions, halogen bonding Radiolabeling, cross-coupling

Key Findings:

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃, Br) enhance stability and direct electrophilic reactions .
  • Electron-donating groups (e.g., NH₂, OCH₃) improve solubility and participate in hydrogen bonding .

Reactivity :

  • Propargyloxy and bromo derivatives are versatile synthetic intermediates for cross-coupling or bioconjugation .
  • Aryl-substituted spirocycles exhibit photostability, making them suitable for optoelectronic materials .

Steric and Stability Considerations: Bulky substituents (e.g., tert-butyl) hinder reaction pathways but improve thermal stability .

Trifluoromethyl groups enhance bioavailability and resistance to metabolic degradation .

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